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Pycnogenol

Cat. No.: B1171443
CAS No.: 174882-69-0
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Description

Historical Context of Pine Bark Extracts in Biomedical Research

The medicinal use of pine bark from various Pinus species has a long history, with some accounts tracing its application back to ancient Greece. frontiersin.org Historically, pine bark was utilized in traditional medicine for a range of purposes, including the treatment of wounds and scurvy. publish.csiro.au European explorers reportedly used pine bark to combat scurvy, a disease caused by vitamin C deficiency, highlighting an early recognition of its health-related properties. publish.csiro.au In more contemporary times, the scientific community has taken a significant interest in pine bark extracts, primarily due to their rich content of bioactive compounds. nih.govresearchgate.net This interest has led to the development of standardized extracts to ensure consistent composition for research and supplementation purposes. The first commercial pine bark extract was patented in France in 1948. stanford.edu

Academic Significance and Research Trajectory of Pycnogenol®

This compound® has been the subject of extensive scientific investigation for over five decades, resulting in a substantial body of research. thorne.com As of recent reviews, this compound® has been evaluated in numerous randomized, double-blind, placebo-controlled (RDP) human clinical trials, which are considered the gold standard in clinical research. frontiersin.orgnih.gov These studies have encompassed a wide array of health domains, including cardiovascular health, cognitive function, skin health, joint health, and respiratory health, among others. frontiersin.orgnutraceuticalbusinessreview.com The significant number of publications, including over 160 clinical studies and 420 scientific publications, underscores the academic importance of this specific extract. thorne.com The research trajectory indicates a growing interest in its potential applications, with ongoing studies exploring its mechanisms of action and clinical efficacy in various human populations. researchgate.netnutraceuticalbusinessreview.com

Distinguishing this compound® from Other Pinus Species Extracts in Scientific Inquiry

In the landscape of natural health products, several commercial extracts derived from the bark of Pinus pinaster are available, including Flavangenol® and Oligopin®. mdpi.com However, this compound® is a proprietary and standardized extract of the bark of the French maritime pine, Pinus pinaster Aiton ssp. Atlantica. frontiersin.orgnih.gov This standardization is a key distinguishing feature, ensuring a consistent composition of its active ingredients. nih.gov

This compound® is standardized to contain 65-75% procyanidins, which are biopolymers of catechin (B1668976) and epicatechin monomers. nih.govfrontiersin.org In contrast, other pine bark extracts may be sourced from different Pinus species such as P. densiflora, P. maritima, P. massonia, P. nigra, P. radiata, or P. sylvestris. nih.gov The specific chemical composition, including the content of procyanidins, flavonoids, and phenolic acids, can vary depending on the pine species and the extraction process used. nih.gov The quality of this compound® is specified in the United States Pharmacopeia (USP), which provides a monograph for "Pine extract" in the dietary supplements section. nih.govnih.gov This level of standardization and the extensive body of research specific to this compound® are what primarily differentiate it from other pine bark extracts in scientific and clinical investigations. nih.govfrontiersin.org

Chemical Composition of this compound®

This compound® is a complex mixture of bioactive compounds. Its primary constituents fall into several categories:

Procyanidins: These are the most abundant components, making up 65-75% of the extract. nih.gov They are biopolymers composed of catechin and epicatechin subunits with varying chain lengths. nih.gov

Polyphenolic Monomers: This group includes catechin, epicatechin, and taxifolin (B1681242). frontiersin.orgnutraingredients-usa.com

Phenolic and Cinnamic Acids: this compound® also contains various phenolic acids such as protocatechuic acid, gallic acid, vanillic acid, and cinnamic acids like caffeic acid, ferulic acid, and p-coumaric acid. frontiersin.org These can be present as free acids, glucosides, or glucose esters. frontiersin.org

The bioavailability of these components has been a subject of research. Low molecular weight constituents like catechin, caffeic acid, ferulic acid, and taxifolin are readily absorbed. nih.govnih.gov Larger procyanidin (B600670) oligomers and polymers are metabolized by gut microbiota into smaller, bioavailable compounds such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone. nih.govnih.gov

Properties

CAS No.

174882-69-0

Molecular Formula

C6H14N2O3

Synonyms

Pinus pinaster, bark extract

Origin of Product

United States

Botanical Sourcing and Extraction Methodologies for Research Grade Pycnogenol®

Geographic and Species-Specific Origin: Pinus pinaster Aiton subsp. atlantica

Research-grade Pycnogenol® is exclusively derived from the bark of the French maritime pine, specifically the subspecies Pinus pinaster Aiton subsp. atlantica. This compound.comnih.gov These pine trees are cultivated in the Landes de Gascogne forest in southwestern France, a region known for its unique climate and soil conditions. This compound.comsunday.de This specific subspecies is noted for its resistance to salt and frost. frontiersin.org The trees are grown over a period of 30 to 50 years, which contributes to the consistency of the raw material. frontiersin.orgnih.gov This specific and controlled geographic and species sourcing is a critical first step in producing a standardized extract suitable for scientific investigation. frontiersin.org The cultivation is a monoculture, ensuring that only the desired pine species is harvested. This compound.com

Standardized Bark Harvesting and Preparation Protocols for Scientific Study

The bark used for this compound® extraction is a byproduct of the timber industry. This compound.com The thick, multilayered outer bark is harvested from trees that are approximately 30 to 50 years old. This compound.comfrontiersin.org This ensures that the bark has reached a maturity that yields a consistent phytochemical profile. After harvesting, the bark is pulverized in preparation for the extraction process. sunday.de For every 1,000 kg of bark, approximately 1 kg of this compound® is produced. sunday.de The bark is sourced from natural, pesticide-free forests, further contributing to the purity of the final extract. sunday.desunday-natural.co.uk

Aqueous Extraction Processes and Their Influence on Extract Profile for Research

The extraction of active compounds from the prepared pine bark is a critical step that largely determines the final chemical profile of this compound®. The process for producing this research-grade extract is patented and involves an aqueous extraction method. rupahealth.comresearchgate.net Specifically, hot water is used as the primary solvent to draw out the desired polyphenolic compounds. academicjournals.orghealthline.com Some sources also indicate the use of food-grade ethanol (B145695) in the extraction process. sunday.desunday-natural.co.uk This method is preferred as it avoids the use of harsh chemical solvents like methanol, acetone, or hexane, ensuring a pure extract free from toxic residues. sunday.desunday-natural.co.uksunday.de

The choice of solvent and extraction conditions significantly influences the composition of the resulting extract. mdpi.com Studies have shown that hydroethanolic solvents (a mixture of water and ethanol) can yield a high content of phenolic and flavonoid compounds. mdpi.com The specific, patented process for this compound® is designed to produce a consistent and reproducible extract profile. prehranapokrvnojgrupi.com The resulting purified aqueous extract is a reddish-brown, water-soluble fine powder. nih.gov

Consistency of Raw Material and Extract Composition for Reproducible Research

For research to be meaningful and reproducible, the composition of the investigated substance must be consistent. frontiersin.orgnih.gov this compound® is standardized to contain 65-75% total procyanidins, which are biopolymers of catechin (B1668976) and epicatechin monomers. frontiersin.orgnih.gov This standardization is in compliance with the United States Pharmacopeia (USP) monograph for "Maritime Pine extract". frontiersin.orgnih.gov The consistent climate of southwestern France also contributes to the stable levels of active ingredients in the raw bark material. sunday.de

This rigorous standardization ensures that each batch of this compound® has a comparable phytochemical profile, which is crucial for the validity of clinical studies. nih.govprehranapokrvnojgrupi.com The extract contains a complex mixture of phenolic compounds, including monomers like catechin, epicatechin, and taxifolin (B1681242), as well as various phenolic acids. nih.govnih.gov The predominant components, however, are the procyanidins, which are oligomers and polymers of catechin and epicatechin subunits. nih.govnih.gov

Table of Research Findings on this compound® Composition

Compound ClassSpecific Compounds IdentifiedSignificance in Standardization
ProcyanidinsBiopolymers of catechin and epicatechin (dimers to dodecamers) including Procyanidin (B600670) B1, B3, B7Standardized to 65-75% of the total extract. frontiersin.orgnih.gov These are the main active components.
Flavonoid Monomers(+)-Catechin, (-)-Epicatechin, (+)-TaxifolinContribute to the overall antioxidant capacity of the extract. nih.govnih.gov
Phenolic AcidsCaffeic acid, Ferulic acid, p-Coumaric acid, Vanillic acid, Gallic acid, Protocatechuic acid (present as aglycons, glucosides, and glucose esters)Part of the complex mixture of bioactive compounds. frontiersin.orgnih.gov

Phytochemical Composition and Standardization for Research Applications

Overview of Constituent Classes: Flavonoids, Procyanidins, Phenolic Acids

The phytochemical landscape of Pycnogenol® is dominated by procyanidins, which are biopolymers of catechin (B1668976) and epicatechin units. frontiersin.orgnih.govresearchgate.net Alongside these larger molecules, the extract contains a variety of low molecular weight compounds. These include monomeric flavonoids like catechin, epicatechin, and taxifolin (B1681242). frontiersin.orgnih.govresearchgate.net Additionally, a significant portion of the extract consists of phenolic acids, which are further categorized into benzoic acid and cinnamic acid derivatives. researchgate.netnih.gov These phenolic acids can exist in free form or as glycosides and glucose esters. frontiersin.orgnih.govacgpubs.org

This compound® contains several monomeric phenolic compounds, which are the fundamental building blocks of the more complex procyanidins. researchgate.net The most prominent of these are the flavan-3-ols (+)-catechin and (-)-epicatechin. frontiersin.orgnih.govwikipedia.org Another significant monomeric flavonoid present is (+)-taxifolin. frontiersin.orgnih.gov These low molecular weight compounds are readily absorbed from the small intestine into the systemic circulation. frontiersin.orgnih.gov For instance, catechin and taxifolin have been detected in blood cells following administration. nih.gov Research has also identified these monomers in various pine bark extracts, with taxifolin content in some cases being notably high. kozcay.commdpi.com

Table 1: Key Monomeric Phenolic Compounds in this compound®

Compound Class
(+)-Catechin Flavan-3-ol (B1228485)
(-)-Epicatechin Flavan-3-ol
(+)-Taxifolin Flavanonol

A variety of benzoic acid derivatives contribute to the phytochemical profile of this compound®. researchgate.netnih.govresearchgate.net These compounds, characterized by a seven-carbon skeleton, include protocatechuic acid, vanillic acid, and gallic acid. researchgate.netnih.govnih.gov These phenolic acids are present in the extract and have been detected in bodily fluids like saliva after consumption of this compound®. nih.gov The presence of these specific benzoic acid derivatives is a consistent finding across multiple analyses of the extract. researchgate.netacgpubs.orgffhdj.com

Table 2: Identified Benzoic Acid Derivatives in this compound®

Compound
Protocatechuic Acid
Vanillic Acid
Gallic Acid
p-Hydroxybenzoic Acid

Cinnamic acid derivatives, which possess a nine-carbon structure, are another significant class of phenolic acids found in this compound®. researchgate.netnih.govscielo.brnih.gov Notable among these are ferulic acid, caffeic acid, and p-coumaric acid. frontiersin.orgresearchgate.netnih.gov These compounds are readily absorbed after ingestion, with ferulic and caffeic acids being detected in the blood within 30 minutes. frontiersin.org Their presence has been confirmed in various bodily fluids, including synovial fluid and saliva, indicating their distribution throughout the body. nih.gov Like benzoic acid derivatives, these cinnamic acids can exist as free acids or as glycosides within the extract. frontiersin.orgacgpubs.org

Table 3: Identified Cinnamic Acid Derivatives in this compound®

Compound
Ferulic Acid
Caffeic Acid
p-Coumaric Acid

The most abundant components of this compound®, constituting 65-75% of the extract, are procyanidins. frontiersin.orgnih.gov These are biopolymers, also known as condensed tannins, formed from repeating units of catechin and epicatechin. frontiersin.orgwikipedia.orgnih.gov These oligomers and polymers vary in size, with chain lengths ranging from dimers and trimers up to 12 or more monomeric subunits. frontiersin.orgresearchgate.net Research suggests that the larger oligomers and polymers, due to their lower bioavailability, may exert local effects in the small intestine. researchgate.net The biological activity of procyanidins has been shown to be proportional to their degree of polymerization in some studies. tandfonline.com

The structural diversity of procyanidins in this compound® arises from the different ways the flavan-3-ol units are linked together. researchgate.net The monomeric units, primarily catechin and epicatechin, are most commonly joined by single carbon-carbon bonds, known as B-type linkages, typically between the C4 of one unit and the C8 or C6 of the next. nih.govtandfonline.comtandfonline.comgroupeberkem.com This results in a variety of linkage isomers. For example, procyanidin (B600670) dimers of the B-type, such as B1, B3, and B7, have been specifically identified in the extract. frontiersin.orgmdpi.com While B-type linkages are predominant, A-type linkages, which involve an additional ether bond, also exist in proanthocyanidins (B150500) from other plant sources. tandfonline.comtandfonline.com This variety in linkage contributes to the complex and diverse nature of the procyanidin fraction of this compound®.

The procyanidins within this compound® are not uniform in size but exist as a distribution of different chain lengths. nih.gov These range from simple dimers (composed of two flavan-3-ol units) to larger oligomers and polymers. researchgate.nettandfonline.com Specifically, oligomers with up to seven or more flavonoid subunits have been described as being part of the extract. researchgate.net Some reports indicate that oligomers of five to seven flavan-3-ol units are the main constituents of the proanthocyanidin (B93508) fraction in this compound®. academicjournals.org The degree of polymerization is a significant factor, as it can influence the biological activity of the procyanidins. researchgate.nettandfonline.com

Procyanidin Oligomers and Polymers: Biopolymeric Structures

Linkage Isomers and Structural Diversity of Procyanidins

Chemical Forms of Phenolic Compounds: Glycosides, Esters, and Aglycones

The complex assortment of phenolic compounds within this compound® exists in various chemical forms, which influences their physicochemical properties. These forms are primarily glycosides, esters, and free aglycones. nih.gov

Aglycones : An aglycone is the non-sugar, organic portion of a glycoside. In this compound®, the fundamental flavonoid monomers, such as (+)-catechin, (-)-epicatechin, and taxifolin, are present in their free aglycone forms. nih.govresearchgate.net These monomeric phenols are low molecular weight constituents of the extract. nih.gov

Glycosides : Many phenolic compounds in nature are found as glycosides, where a phenolic molecule (the aglycone) is chemically bound to a sugar molecule (the glycone) via a glycosidic bond. nih.govmdpi.com This structure generally increases the water solubility of the compound. researchgate.net In this compound®, various phenolic acids and flavonoids are present as glycosides. nih.govresearchgate.netnih.gov For instance, taxifolin has been identified in both its aglycone form and as taxifolin-3′-β-D-glucoside. mdpi.com The hydrolysis of these glycosides in vivo can release the free, and often more biologically active, aglycone. researchgate.net

Esters : Phenolic compounds can also form esters, typically with carboxylic acids or sugars. This compound® contains phenolic acids, such as derivatives of benzoic acid (gallic acid, protocatechuic acid, vanillic acid) and cinnamic acid (caffeic acid, ferulic acid, p-coumaric acid), which are present as glucose esters, among other forms. nih.govfrontiersin.org In a glucose ester, the phenolic acid is linked to a glucose molecule through an ester bond.

This combination of free phenolic aglycones, glycosides, and esters contributes to the multifaceted chemical profile of the extract. nih.govresearchgate.net

Standardization Parameters for Research-Grade this compound®

To ensure consistency, reproducibility, and comparability in research applications, this compound® is a proprietary extract manufactured under a standardized process that guarantees a consistent phytochemical profile. nih.govThis compound.com This standardization is critical, as the composition of pine bark extracts can vary significantly depending on the pine species, environmental conditions, and extraction methods used. frontiersin.org

The quality and composition of research-grade this compound® are specified in accordance with the monograph for "Maritime Pine Extract" in the United States Pharmacopeia (USP). nih.govnih.govThis compound.com The primary parameter for this standardization is the total content of procyanidins. Procyanidins are a class of condensed tannins, consisting of biopolymers of catechin and epicatechin monomeric units with chain lengths varying from two to twelve units. nih.govresearchgate.net

The key standardization specifications for this compound® are detailed below:

Total Procyanidins : The extract is standardized to contain a procyanidin content of 65% to 75% (or 70 ± 5%). nih.govnih.govThis compound.com These polymers and oligomers are the most abundant constituents of the extract. acs.org

Marker Compounds : Beyond the total procyanidin content, the USP monograph specifies methods for the quantification of key low molecular weight phenolic compounds to further ensure identity and quality. pharmacopeia.cn These marker compounds include:

Catechin

Taxifolin

Caffeic acid

Ferulic acid

The following table provides an overview of the primary standardization parameter and key marker compounds used for research-grade this compound®. The concentration ranges for individual markers can vary between batches and are based on values reported in scientific literature for analytical characterization.

ParameterSpecification / Reported ConcentrationCompound ClassReference
Total Procyanidins65–75% of extractFlavan-3-ol polymers nih.govnih.govThis compound.com
CatechinUSP Marker; ~7.92 mg/gFlavan-3-ol (monomer) pharmacopeia.cnkozcay.com
TaxifolinUSP Marker; ~17-33 mg/gFlavanonol pharmacopeia.cnkozcay.com
Caffeic AcidUSP MarkerHydroxycinnamic Acid pharmacopeia.cn
Ferulic AcidUSP MarkerHydroxycinnamic Acid pharmacopeia.cn

The adherence to these strict standardization parameters ensures that different batches of this compound® used in scientific studies have a consistent and reproducible chemical composition, which is fundamental for validating research findings. nih.gov

Advanced Analytical Methodologies for Pycnogenol® Characterization in Research

Chromatographic Techniques for Constituent Separation and Identification

Chromatography is a fundamental analytical tool for separating the complex mixture of compounds present in Pycnogenol®. Various chromatographic techniques are employed to isolate and identify individual components, providing a detailed fingerprint of the extract.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the analysis of this compound®. researchgate.netkozcay.com This technique separates compounds based on their interaction with a stationary phase (typically a C18 column) and a mobile phase. researchgate.netkozcay.com The separated compounds are then detected by a UV detector, often set at a wavelength of 280 nm, which is optimal for the detection of phenolic compounds. researchgate.netkozcay.com

The United States Pharmacopeia (USP) monograph for this compound® specifies an HPLC method for the identification and quantification of four key marker compounds: catechin (B1668976), caffeic acid, ferulic acid, and taxifolin (B1681242). researchgate.net This standardized method provides a basis for the quality control of this compound®-containing dietary supplements. researchgate.net Research studies often employ gradient elution, where the composition of the mobile phase is changed over time, to achieve better separation of the numerous phenolic constituents within a reasonable timeframe, typically under 30 minutes. researchgate.netkozcay.com The mobile phase commonly consists of a mixture of an aqueous solution containing an acid, such as orthophosphoric acid or formic acid, and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netkozcay.comsemanticscholar.org

Table 1: Typical HPLC-UV Parameters for this compound® Analysis

ParameterValue/DescriptionSource(s)
Column Reversed-phase C18 researchgate.netkozcay.com
Mobile Phase Gradient of aqueous acid (e.g., 0.1% orthophosphoric acid) and organic solvent (e.g., acetonitrile, methanol) researchgate.netkozcay.com
Flow Rate 1.0 mL/min researchgate.netkozcay.com
Detection Wavelength 280 nm researchgate.netkozcay.com
Injection Volume 20-50 µL kozcay.comsemanticscholar.orgplos.org
Run Time < 26-30 minutes researchgate.netkozcay.com

This table presents a generalized set of parameters. Specific conditions may vary between different analytical methods and laboratories.

For a more in-depth and sensitive analysis of this compound®'s complex composition, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is employed. frontiersin.orgmdpi.com This powerful technique combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry. frontiersin.org UPLC utilizes smaller particle size columns (typically <2 µm), which allows for faster analysis and better resolution compared to traditional HPLC. mdpi.comsemanticscholar.org

The use of a triple-quadrupole or a high-resolution mass spectrometer (such as QTOF - Quadrupole Time-of-Flight) allows for the identification and quantification of a wide range of compounds, even those present at trace levels. plos.orgfrontiersin.orgsemanticscholar.org In one study, UPLC-MS/MS analysis identified a remarkable 768 compounds in this compound®. frontiersin.org The high sensitivity of this method is crucial for characterizing the full spectrum of bioactive components and their potential metabolites. frontiersin.org The mobile phase in UPLC-MS/MS often consists of water and acetonitrile/methanol mixtures with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. plos.orgfrontiersin.org

Table 2: Illustrative UPLC-MS/MS Parameters for this compound® Profiling

ParameterValue/DescriptionSource(s)
Chromatography System Waters I-class UPLC or similar mdpi.comsemanticscholar.org
Column UPLC C18 (e.g., Cortecs C18+) mdpi.comsemanticscholar.org
Mobile Phase Gradient of 0.1% acetic acid in water and 0.1% acetic acid in methanol mdpi.comsemanticscholar.org
Mass Spectrometer Triple-quadrupole or High-Resolution Mass Spectrometer (e.g., QTOF) plos.orgfrontiersin.orgsemanticscholar.org
Ionization Mode Electrospray Ionization (ESI), positive and negative modes plos.orgfrontiersin.org

This table provides an example of UPLC-MS/MS parameters. The specific settings can be adapted based on the analytical goals.

Reversed-Phase High-Performance Liquid Chromatography with a Diode Array Detector (RP-HPLC-DAD) is another valuable technique for analyzing the phenolic composition of this compound® and other pine bark extracts. researchgate.netresearchgate.netksu.edu.tr The diode array detector offers an advantage over a standard UV detector by acquiring spectra across a range of wavelengths simultaneously. This capability aids in the identification of compounds by comparing their UV-Vis spectra with those of known standards and can help in assessing the purity of a chromatographic peak. embrapa.brscielo.org.bo

This method has been successfully used to determine the phenolic composition of various pine bark extracts, identifying key compounds such as catechin, taxifolin, and protocatechuic acid. researchgate.netksu.edu.tr The chromatographic conditions are similar to those used in HPLC-UV, typically employing a C18 column and a gradient mobile phase. researchgate.netresearchgate.netksu.edu.tr The ability to obtain full spectral data for each peak enhances the reliability of compound identification. embrapa.brscielo.org.bo

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Compound Profiling

Spectroscopic and Other Analytical Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex molecules like the proanthocyanidins (B150500) found in this compound®. nih.govacgpubs.org While chromatography can separate these compounds, NMR provides detailed information about the connectivity of atoms within a molecule, allowing for the determination of their precise structure, including stereochemistry. nih.govacademicjournals.org

Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the structure of these oligomeric and polymeric flavonoids. nih.govhilarispublisher.comnih.gov For instance, 13C NMR analysis has been used to determine the structure of proanthocyanidin (B93508) fractions from various pine species, providing insights into the ratio of procyanidin (B600670) to prodelphinidin units and their stereochemistry. academicjournals.org The complexity of the NMR spectra of proanthocyanidins, sometimes due to rotational isomerism, can necessitate advanced analytical techniques and data processing. acgpubs.org

Spectrophotometric methods are widely used to evaluate the antioxidant capacity of this compound®. These assays are generally based on the ability of the antioxidants in the extract to reduce an oxidant, which results in a color change that can be measured with a spectrophotometer. researchgate.netmdpi.com

Several common methods are employed, each with its own specific mechanism:

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay: This method measures the ability of antioxidants to scavenge the stable DPPH free radical. researchgate.netscielo.br

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay: This assay is based on the reduction of the ABTS radical cation by antioxidants. scielo.brresearchgate.net

ORAC (Oxygen Radical Absorbance Capacity) assay: This method assesses the capacity of antioxidants to quench peroxyl radicals. scielo.brresearchgate.net

FRAP (Ferric Reducing Antioxidant Power) assay: This assay measures the ability of antioxidants to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). researchgate.net

Studies have consistently shown that this compound® exhibits significant antioxidant activity in these assays, which is attributed to its high content of phenolic compounds. researchgate.netresearchgate.netnih.gov The results of these assays are often expressed as equivalents of a standard antioxidant, such as Trolox or gallic acid. researchgate.netresearchgate.net

Table 3: Common Spectrophotometric Assays for Antioxidant Capacity

AssayPrincipleMeasured OutcomeSource(s)
DPPH Scavenging of the DPPH radicalDecrease in absorbance at ~515-517 nm scielo.br
ABTS Reduction of the ABTS radical cationDecrease in absorbance at ~734 nm scielo.brresearchgate.net
ORAC Quenching of peroxyl radicalsInhibition of fluorescent probe decay scielo.brresearchgate.net
FRAP Reduction of Fe³⁺ to Fe²⁺Formation of a colored ferrous complex researchgate.net

This table summarizes the principles of common antioxidant assays. The specific reagents and conditions can vary.

Total Phenolic Content Determination (e.g., Folin–Ciocâlteu method)

The determination of total phenolic content (TPC) is a fundamental assay in the chemical characterization of this compound®, given that its biological activity is largely attributed to a rich and complex mixture of phenolic compounds. The Folin–Ciocâlteu method is a widely adopted spectrophotometric assay for this purpose. ksu.edu.tr This method is based on an oxidation-reduction reaction where the Folin-Ciocâteu reagent, a mixture of phosphomolybdate and phosphotungstate, is reduced by phenolic compounds under alkaline conditions. mdpi.com This reaction results in the formation of a blue-colored complex, the intensity of which is proportional to the total amount of phenolic compounds present and can be quantified by measuring its absorbance at a specific wavelength, typically around 765 nm. ksu.edu.trmdpi.com

The results are commonly expressed as equivalents of a standard phenolic compound, such as gallic acid (gallic acid equivalent, GAE) or catechin (catechin equivalent, CE). ksu.edu.tr While the Folin-Ciocâlteu assay is a standard and valuable tool, it is important to note that it is not absolutely specific to phenolic compounds. Other non-phenolic reducing substances, such as ascorbic acid, can interfere with the reaction, potentially leading to an overestimation of the TPC. researchgate.net Therefore, various methodologies have been proposed to enhance the specificity of the assay, including the use of solid-phase extraction (SPE) to separate interferants or applying mathematical corrections. researchgate.net

Research on hot water extracts from the bark of Pinus pinaster subsp. pinaster using the Folin–Ciocâlteu method has determined its total phenolic content, showcasing the quantitative data this method provides. ksu.edu.tr

Table 1: Total Phenolic Content of Pinus pinaster Bark Extract

ParameterValue (μg/mL)Reference Standard
Total Phenolic Content984.46 ± 4.08Gallic Acid Equivalent (GAE)
Total Phenolic Content1163.33 ± 4.04Catechin Equivalent (CE)

Source: Data from a study on hot water extracts of Pinus pinaster bark. ksu.edu.tr

Chemometric Approaches in this compound® Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of a complex natural extract like this compound®, chemometric approaches are indispensable for quality control and comparative analysis. usda.gov By combining instrumental data with multivariate analysis, researchers can assess the authenticity and consistency of this compound® products.

Chromatographic Fingerprint Analysis for Quality Control and Consistency

Chromatographic fingerprinting is a powerful chemometric technique used for the quality control of herbal products. usda.gov For this compound®, this typically involves High-Performance Liquid Chromatography (HPLC) to generate a characteristic chemical profile or "fingerprint" of the extract. usda.govnih.gov This fingerprint represents the complex mixture of constituents and serves as a unique identifier for the authentic material.

A standard HPLC procedure for analyzing this compound® is detailed in the United States Pharmacopeia (USP) monograph. nih.govresearchgate.net This method quantifies four key marker compounds to ensure the identity and quality of the extract. usda.govnih.gov These compounds are representative of the classes of constituents found in this compound®, including phenolic acids and flavonoids. usda.gov

By comparing the HPLC fingerprint of a commercial product against that of a standardized this compound® reference extract, manufacturers and regulatory bodies can verify the product's authenticity and ensure batch-to-batch consistency. usda.govresearchgate.net This approach is crucial for identifying substandard or adulterated products that may lack the correct chemical profile or contain undeclared ingredients. usda.govresearchgate.net

Table 2: USP Monograph Marker Compounds for this compound® HPLC Fingerprint Analysis

CompoundChemical Class
Caffeic AcidPhenolic Acid
CatechinFlavan-3-ol (B1228485) (Flavonoid)
Ferulic AcidPhenolic Acid
TaxifolinFlavanonol (Flavonoid)

Source: Information based on studies developing HPLC fingerprint analysis for this compound®. usda.govnih.govresearchgate.net

Principal Component Analysis (PCA) for Extract Comparison

Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the complexity of large datasets, such as those generated from chromatographic fingerprinting. opencv.org PCA transforms the original set of variables (e.g., all the peaks in a chromatogram) into a new set of uncorrelated variables called principal components (PCs). opencv.orgplotly.com The first few PCs typically capture the majority of the variation within the data. researchgate.net

In this compound® research, PCA is applied to HPLC fingerprint data to compare different samples and assess their similarity. usda.govresearchgate.net When the fingerprints of multiple samples are analyzed, PCA can visually group them based on their chemical similarities and differences. usda.gov

For instance, a study analyzing twelve commercially available dietary supplements claiming to contain this compound® used PCA to compare their HPLC fingerprints to that of a standard reference extract. usda.govnih.govresearchgate.net The PCA results clearly showed that ten of the samples clustered closely with the authentic standard, while two samples were distinct outliers. usda.govresearchgate.net This indicated that these two outlier products were not consistent with the standard this compound® extract, potentially due to manufacturing quality control issues or the inclusion of other ingredients. usda.govresearchgate.net This demonstrates the power of PCA as a tool for verifying the authenticity and consistency of commercial this compound® extracts. researchgate.net

Table 3: Example of PCA Application in Pine Bark Extract Analysis

Principal ComponentPercentage of Total Variation ExplainedObservations
PC146.5%Discriminated between diets with and without pine bark extract (PBE).
PC228.7%Separated samples based on Neutral Detergent Fiber (NDF) content.
Total 75.2% The first two PCs explained the majority of the variation in the dataset.

Source: Data from a study using PCA to analyze the effects of a polyphenolic pine bark extract. researchgate.net

Mechanistic Insights into Pycnogenol® Bioactivity: Preclinical and in Vitro Research

Antioxidant and Free Radical Scavenging Mechanisms

Pycnogenol® exhibits robust antioxidant activity through a variety of mechanisms, as demonstrated in numerous preclinical and in vitro studies. researchgate.net Its efficacy stems from the synergistic action of its constituent procyanidins, bioflavonoids, and phenolic acids. nih.govcaringsunshine.com

This compound® is a potent scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govcaldic.com Its components, rich in hydroxyl groups, can directly neutralize free radicals by donating electrons, thereby forming stable phenoxyl radicals. sav.sk

In vitro studies have demonstrated its strong scavenging activity against superoxide (B77818) anions and hydroxyl radicals. darwin-nutrition.frkjim.org Furthermore, this compound® has been shown to effectively quench the nitric oxide (NO) radical. caldic.com This direct scavenging ability is a primary contributor to its protective effects against oxidative stress-induced cellular damage. nih.gov The unique composition of this compound®, a mixture of flavonoids and phenolic acids, allows for a broader range of biological effects than its individual components, suggesting a synergistic interaction. nih.gov

A key aspect of this compound®'s antioxidant capacity is its ability to regenerate and protect endogenous antioxidants, thereby strengthening the body's natural defense systems. mikronaehrstoffcoach.comfrontiersin.org

Ascorbic Acid (Vitamin C): In vitro studies using electron spin resonance (ESR) have shown that this compound® can prolong the lifetime of the ascorbyl radical in a dose-dependent manner. caldic.comnih.gov This suggests that this compound® can regenerate ascorbic acid from its radical form, making it available to neutralize more free radicals. nih.govcaldic.com

Tocopherols (Vitamin E): Research indicates that this compound® can protect vitamin E from oxidative stress. nih.govcaldic.com Pretreatment of endothelial cells with this compound® resulted in an increased content of α-tocopherol, both under basal conditions and after an oxidative challenge. caldic.com

Glutathione (B108866) (GSH): this compound® has been shown to protect and restore depleted glutathione levels. This compound.comdergipark.org.tr In a study on children with ADHD, administration of this compound® led to a significant increase in reduced glutathione (GSH) levels and an improvement in the GSH/GSSG ratio, indicating a positive shift in the redox state. tandfonline.com It also indirectly supports glutathione levels by increasing the activity of glutathione reductase. tandfonline.com

This compound® has been demonstrated to enhance the activity of crucial cellular antioxidant enzymes.

Superoxide Dismutase (SOD) and Catalase (CAT): Studies have shown that this compound® can increase the synthesis and activity of SOD and catalase. darwin-nutrition.frdergipark.org.tr In a mouse model of ozone exposure, pretreatment with this compound® led to increased levels of these antioxidant enzymes. kjim.org Similarly, in a rat model of diabetes, this compound® treatment restored the depleted activities of SOD and CAT. This compound.com

Endothelial Nitric Oxide Synthase (eNOS): this compound® stimulates the activity of endothelial nitric oxide synthase (eNOS), which is crucial for maintaining vascular health. tandfonline.com This stimulation leads to increased vasodilation. tandfonline.com

The table below summarizes the effects of this compound® on various antioxidant enzymes based on preclinical and in vitro research findings.

EnzymeModel SystemObserved Effect
Superoxide Dismutase (SOD) Mouse model of ozone exposureIncreased levels kjim.org
Rat model of diabetesRestored depleted activity This compound.com
Primary rat astrocytesIncreased levels nih.gov
Catalase (CAT) Rat model of diabetesRestored depleted activity This compound.com
In vitro studiesIncreased activity darwin-nutrition.fr
Endothelial Nitric Oxide Synthase (eNOS) In vitro studiesStimulated activity tandfonline.com

This compound® provides significant protection against oxidative damage to lipids and proteins.

Lipid Peroxidation: In vitro studies have consistently shown that this compound® inhibits lipid peroxidation in various models, including liposomes and retinal homogenates. sav.skresearchgate.net It has been shown to significantly decrease the formation of malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. This compound.commu-varna.bgsav.sk Pre-incubation of endothelial cells with this compound® protected them against lipid peroxidation induced by tert-butylhydroperoxide. sav.sk

Protein Carbonylation: this compound® has been found to inhibit the formation of protein carbonyls, a marker of protein oxidation. sav.skresearchgate.net In a study using bovine serum albumin (BSA) and plasma proteins, this compound® demonstrated a significant inhibitory effect on protein carbonyl production. sav.sk In a rat model of diabetes, this compound® treatment significantly decreased elevated levels of protein carbonyl formation. This compound.com

The following table presents data on the inhibitory effect of this compound® on protein carbonylation from an in vitro study.

SystemOxidizing AgentThis compound® ConcentrationInhibition of Carbonyl Production
Bovine Serum Albumin (BSA) H₂O₂/FeSO₄20 µg/ml44.3%
40 µg/ml69.2%
Plasma Proteins HOCl40 µg/ml41%

Mitochondria are a primary source of endogenous ROS production, and their dysfunction is a key factor in oxidative stress. jcpjournal.org this compound® appears to play a role in mitigating mitochondrial-derived oxidative stress. ahajournals.org Research suggests that this compound® may be involved in the mitochondrial pathways, potentially influencing the intrinsic apoptotic pathway. ahajournals.org While direct studies on this compound®'s comprehensive effects on mitochondrial bioenergetics are still emerging, its ability to scavenge ROS and protect cellular components from oxidative damage indirectly supports mitochondrial health. nih.gov

The antioxidant capacity of this compound® is influenced by pH, although the changes are relatively slight within a physiological range. researchgate.netffhdj.com In an in vitro study examining the antioxidant properties of this compound® against the superoxide radical, its efficacy was tested at different pH values ranging from 6.5 to 8.0. researchgate.netffhdj.comffhdj.com The results indicated that the antioxidant activity of this compound® increased with higher concentrations across the tested pH range. researchgate.netffhdj.comffhdj.com Notably, the most effective antioxidant capacity was observed at a slightly basic pH of 8.0. researchgate.netffhdj.comffhdj.com Despite this, this compound® demonstrated consistent and effective superoxide radical scavenging across all tested pH levels. researchgate.net

The table below shows the correlation between this compound® concentration and its inhibitory percentage against superoxide radicals at various pH levels.

pHPearson's Correlation (r)Significance (p-value)
6.5 0.98< 0.001
7.0 0.98< 0.001
7.4 0.99< 0.001
8.0 0.99< 0.001

Modulation of Mitochondrial Function in Oxidative Stress Mitigation

Anti-inflammatory Molecular Pathways

This compound® has been shown to modulate several key pathways involved in the inflammatory process. These include the inhibition of pro-inflammatory cytokine production, modulation of transcription factors, downregulation of inflammatory enzymes, reduction of mast cell degranulation, and inhibition of matrix metalloproteinase activity.

In vitro and preclinical studies have demonstrated that this compound® can effectively suppress the production and secretion of several pro-inflammatory cytokines. In a study using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound® treatment was associated with a dose-dependent reduction in the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov This effect was also observed in primary brain microglia. nih.gov Furthermore, in rat peritoneal mast cells stimulated with anti-dinitrophenyl (DNP) IgE, this compound® inhibited the protein expression and secretion of TNF-α and IL-6. nih.gov Another study investigating ventilator-induced lung injury in rats found that administration of this compound® reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and macrophage inflammatory protein-2 (MIP-2) to near-normal levels. hhspublic.com

A recent study employing network pharmacology and experimental verification identified that this compound® treatment can reduce the expression of IL-6 and IL-1β in LPS-induced BV2 cells, thereby mitigating inflammation. frontiersin.org This is significant as levels of IL-1β, IL-6, and TNF are strongly correlated with the intensity of systemic inflammation. frontiersin.org

Table 1: Effect of this compound® on Pro-inflammatory Cytokine Production in Preclinical Models

Model SystemStimulantCytokines InhibitedReference
BV2 Microglial CellsLipopolysaccharide (LPS)TNF-α, IL-6, IL-1β nih.govnih.gov
Primary Brain MicrogliaLipopolysaccharide (LPS)TNF-α, IL-6, IL-1β nih.gov
Rat Peritoneal Mast CellsAnti-Dinitrophenyl (DNP) IgETNF-α, IL-6 nih.gov
Ventilator-Induced Lung Injury (Rats)Mechanical VentilationTNF-α, IL-1β, MIP-2 hhspublic.com
BV2 CellsLipopolysaccharide (LPS)IL-6, IL-1β frontiersin.org

A key mechanism underlying the anti-inflammatory effects of this compound® is its ability to modulate transcription factors, most notably the inhibition of nuclear factor-kappa B (NF-κB) activation. researchgate.net NF-κB is a critical regulator of genes involved in the inflammatory response, including those for pro-inflammatory cytokines and adhesion molecules. nih.gov

In human umbilical vein endothelial cells (HUVECs) treated with TNF-α, pretreatment with this compound® resulted in a concentration-dependent suppression of TNF-α-induced NF-κB activation. nih.gov Similarly, in LPS-stimulated BV2 microglia, this compound® treatment led to the suppression of NF-κB activation by inhibiting the translocation of the p65 subunit into the nucleus. nih.gov Further research has shown that plasma from human volunteers who consumed this compound® significantly inhibited NF-κB activation in monocytes. hhspublic.com This inhibition of NF-κB is considered a central part of this compound's® anti-inflammatory action. researchgate.net

This compound® has been found to downregulate the activity and expression of key inflammatory enzymes, including cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation and pain. researchgate.netThis compound.com

Studies have shown that this compound® can inhibit the generation of COX-2 and 5-LOX. This compound.com In one study, supplementation with this compound® in healthy volunteers led to the inhibition of 5-LOX and COX-2 gene expression in polymorphonuclear leukocytes. nih.gov Interestingly, while it subdued the induction of COX-2, it did not have an effect on the generation of the COX-1 enzyme, which is associated with typical nonsteroidal anti-inflammatory drug (NSAID) side effects. This compound.com However, another study with human volunteers found that serum samples taken after a single dose of this compound® induced a statistically significant inhibition of both COX-1 and COX-2 activity. nih.gov This suggests that this compound® may exert its anti-inflammatory effects by inhibiting these eicosanoid-generating enzymes. nih.gov

Table 2: Effect of this compound® on Inflammatory Enzyme Expression and Activity

EnzymeEffectModel SystemReference
COX-2Inhibition of generation/gene expressionHuman Immune Cells/Leukocytes This compound.comnih.gov
5-LOXInhibition of generation/gene expressionHuman Immune Cells/Leukocytes This compound.comnih.gov
COX-1No effect on generationHuman Immune Cells This compound.com
COX-1Significant inhibition of activityHuman Serum (ex vivo) nih.gov
COX-2Significant inhibition of activityHuman Serum (ex vivo) nih.gov

This compound® has demonstrated the ability to inhibit the degranulation of mast cells and the subsequent release of histamine (B1213489), a key mediator of allergic reactions. nih.govresearchgate.net In a study using rat peritoneal mast cells, this compound® produced a concentration-dependent inhibition of histamine release induced by both compound 48/80 and the calcium ionophore A-23187. nih.gov Its inhibitory effect was comparable to that of sodium cromoglycate, a known mast cell stabilizer. nih.gov

Further research has shown that this compound® can attenuate IgE-mediated allergic responses in mast cells. nih.gov In rat peritoneal mast cells, it dose-dependently reduced histamine release triggered by anti-DNP IgE. nih.gov This effect is partly attributed to its ability to decrease calcium uptake into the mast cells, a critical step in the degranulation process. nih.gov

Preclinical research has revealed that this compound® and its metabolites can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of the extracellular matrix during inflammation and tissue remodeling. nih.gov

Metabolites of this compound®, specifically M1 (δ-(3,4-dihydroxyphenyl)-γ-valerolactone) and M2 (δ-(3-methoxy-4-hydroxyphenyl)-γ-valerolactone), have been shown to have strong inhibitory effects on the activity of MMP-1, MMP-2, and MMP-9. nih.gov These metabolites were found to be more active than this compound® itself on a microgram-per-milliliter basis. nih.gov On a cellular level, these metabolites potently prevented the release of MMP-9. nih.gov Furthermore, plasma from human volunteers who had consumed this compound® was found to significantly inhibit the release of MMP-9 from human monocytes. hhspublic.comresearchgate.net Network pharmacology analysis has also identified MMP-9 as a core target of this compound's® anti-inflammatory action. frontiersin.org

Reduction of Mast Cell Degranulation and Histamine Release

Interactions with Biological Systems and Cellular Signaling

The bioactivity of this compound® is a result of its complex interactions with various biological systems and cellular signaling pathways. Its effects are not limited to a single mechanism but rather involve a multi-targeted approach.

This compound® and its constituents, including procyanidins, catechin (B1668976), epicatechin, and phenolic acids, are known for their significant antioxidant and anti-inflammatory activities. This compound.comresearchgate.net These compounds can interact with and modulate various signaling pathways. For instance, the inhibition of NF-κB activation by this compound® has a cascading effect, leading to the downregulation of numerous pro-inflammatory genes. researchgate.netnih.gov

The bioavailability of this compound's® components and their metabolites is crucial for its systemic effects. nih.gov After oral administration, low molecular weight constituents are absorbed, and larger procyanidins are metabolized by gut microbiota into smaller, bioactive compounds like valerolactones. nih.govnih.gov These metabolites, such as M1, can be taken up by various cells, including monocytes, macrophages, and endothelial cells, where they exert their anti-inflammatory effects. hhspublic.com

Furthermore, this compound® has been shown to interact with signaling-relevant kinases and inhibit specific enzymes like α-glucosidase and matrix metalloproteinases. nih.gov It can also influence cellular processes such as differentiation and apoptosis in certain cell lines. researchgate.net The diverse range of molecular targets and pathways affected by this compound® underscores its pleiotropic bioactivity.

Endothelial Function Modulation (e.g., Vasorelaxation Mechanisms)

Preclinical and in vitro research has elucidated that this compound® modulates endothelial function primarily through its influence on nitric oxide (NO) synthesis. The extract stimulates the enzyme endothelial nitric oxide synthase (eNOS), which is responsible for generating NO from the amino acid precursor L-arginine. This compound.comflavogard.comThis compound.commodexnatural.com This enhanced NO production leads to the relaxation of smooth muscles surrounding blood vessels, resulting in vasodilation and improved blood flow. This compound.comflavogard.com

In an experimental model, this compound® demonstrated a dose-dependent ability to relax arteries that were constricted by the stress hormone adrenaline (epinephrine). flavogard.com This effect was attributed to the stimulation of eNOS in the endothelial cells lining the artery, which led to increased NO synthesis and subsequent arterial relaxation. flavogard.com Further studies confirmed that this enhanced NO production also contributes to the normalization of blood pressure. flavogard.comThis compound.commodexnatural.com The mechanism was validated in experiments where an L-arginine antagonist blocked the vasodilation effect, confirming that this compound®'s action is mediated through the stimulation of endothelial NO synthesis. This compound.comThis compound.commodexnatural.com

At low concentrations (10 μg/ml), this compound® has been observed to have a slight stimulatory effect on inducible nitric oxide synthase (iNOS) activity in vitro. cabidigitallibrary.org However, at higher, physiologically achievable concentrations (50–100 μg/ml), it acts as a potent inhibitor of iNOS activity. cabidigitallibrary.org This dual effect suggests a modulatory role in inflammatory processes where iNOS is often upregulated. cabidigitallibrary.orgcabidigitallibrary.org Additionally, this compound® has been shown to inhibit angiotensin-converting enzyme (ACE) in vivo, which may also contribute to its vasorelaxant properties. cabidigitallibrary.org

Anti-platelet Aggregation Mechanisms

This compound® has demonstrated a significant ability to inhibit platelet aggregation in preclinical and in vitro studies. This compound.comcabidigitallibrary.orgnih.gov This effect is attributed to several mechanisms, primarily the reduction of thromboxane (B8750289) synthesis. cabidigitallibrary.orgnih.govresearchgate.net Thromboxane is a potent mediator that promotes platelet aggregation and vasoconstriction. cabidigitallibrary.orgresearchgate.net

Research has shown that this compound® can lower the levels of thromboxane A2. This compound.comcabidigitallibrary.org In studies involving cigarette smokers, who typically exhibit increased platelet aggregation, this compound® was found to inhibit the release of thromboxane from platelets, bringing their levels down to those of healthy non-smokers. This compound.com A dose-dependent reduction in platelet activity was observed, with effects noticeable at doses as low as 25 mg. This compound.com The inhibitory effect of this compound® on platelet aggregation has been compared to that of aspirin, although it does not significantly increase bleeding time. cabidigitallibrary.orgnih.gov

The anti-platelet effect of this compound® is also linked to its ability to enhance nitric oxide (NO) synthesis. This compound.comresearchgate.net NO not only promotes vasodilation but also acts on blood platelets to decrease their tendency to aggregate, thereby reducing the risk of thrombosis. This compound.com In vitro studies have also shown that this compound® can inhibit platelet aggregation induced by various agonists, including arachidonic acid and adenosine (B11128) diphosphate (B83284) (ADP). frontiersin.orgscielo.brresearchgate.net The mechanism is thought to involve the inhibition of phospholipase A2, which would decrease the production of arachidonic acid and its pro-aggregatory mediators. cabidigitallibrary.org

Table 1: Effects of this compound® on Platelet Aggregation and Related Mediators

Parameter Effect of this compound® Investigated Model/Population Key Findings
Platelet Aggregation Inhibition Human smokers Dose-dependent reduction in platelet activity. This compound.com
Thromboxane A2 (TXA2) Synthesis Inhibition Human smokers, Diabetic male rats Reduced plasma thromboxane concentrations. This compound.comcabidigitallibrary.orgcabidigitallibrary.orgnih.gov
Bleeding Time No significant increase Humans Contrasts with the effect of aspirin. cabidigitallibrary.orgnih.gov
Platelet Aggregation (in vitro) Inhibition Human platelets Inhibited by agonists like ADP and collagen. frontiersin.orgresearchgate.net

Extracellular Matrix Reinforcement and Collagen Stabilization

This compound® has been shown to reinforce the extracellular matrix (ECM) and stabilize collagen through several mechanisms. It exhibits a high affinity for binding to proteins rich in the amino acid hydroxyproline, such as collagen and elastin. karger.comflavogard.com This binding protects these essential structural proteins from enzymatic degradation. flavogard.com

A key mechanism is the inhibition of matrix metalloproteinases (MMPs), which are enzymes responsible for the breakdown of ECM components like collagen. frontiersin.orgnih.govresearchgate.net In vitro studies have demonstrated that this compound® and its metabolites can strongly inhibit the activity of MMP-1, MMP-2, and MMP-9. nih.govresearchgate.net In fact, the metabolites of this compound®, namely delta-(3,4-dihydroxyphenyl)-gamma-valerolactone (M1) and delta-(3-methoxy-4-hydroxyphenyl)-gamma-valerolactone (M2), have been found to be more potent inhibitors of these MMPs than the parent compound. nih.govresearchgate.net Furthermore, plasma from human volunteers who consumed this compound® was shown to significantly inhibit the release of MMP-9 from monocytes. nih.govresearchgate.net

In addition to protecting existing collagen, research suggests that this compound® may also stimulate the new synthesis of ECM molecules. nih.gov Studies in women have shown that supplementation with this compound® led to a noticeable increase in the gene expression involved in the de novo synthesis of collagen. nih.govnih.govresearchgate.netflavogard.com This was accompanied by a significant increase in the mRNA expression of hyaluronic acid synthase-1 (HAS-1), an enzyme crucial for the synthesis of hyaluronic acid, a key component for skin hydration and joint lubrication. nih.govnih.govresearchgate.netflavogard.com This increased synthesis of hyaluronic acid and collagen is believed to be the basis for the observed improvements in skin elasticity and hydration. flavogard.comnih.govpharmanord.co.uknutraingredients-usa.comscienceopen.comnutraceuticalsworld.com

Cellular Uptake and Interactions with Erythrocyte Membranes and Proteins

In vitro studies have revealed that this compound® and its constituents can interact with and be taken up by erythrocytes (red blood cells). frontiersin.orgnih.gov While some components like caffeic acid, taxifolin (B1681242), and ferulic acid appear to bind passively to red blood cells, a major bioactive metabolite, δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1), shows a pronounced accumulation within these cells. frontiersin.orgnih.govresearchgate.net

This accumulation of M1 is not a simple diffusion process. nih.gov Evidence suggests a facilitated transport mechanism, likely involving the GLUT-1 glucose transporter. frontiersin.orgnih.govnutraingredients-usa.comfrontiersin.org This hypothesis is supported by the observation that the uptake of M1 into erythrocytes is diminished in the presence of glucose and by known transporter inhibitors. nih.govresearchgate.net The structural similarity between M1 and glucose further supports the role of GLUT-1 in its transport. nih.govnutraingredients-usa.com Once inside the erythrocyte, the M1 metabolite can undergo further metabolism, including conjugation with glutathione. nih.govresearchgate.netfrontiersin.org

Impact on Gene Expression and mRNA Pathways (e.g., as observed in skin cells)

Research has demonstrated that this compound® can modulate gene expression and mRNA pathways, particularly in skin cells, which provides a molecular basis for its observed benefits on skin health.

A significant finding is the impact of this compound® on genes related to the synthesis of the extracellular matrix. In a study involving postmenopausal women, supplementation with this compound® resulted in a significant increase in the mRNA expression of hyaluronic acid synthase-1 (HAS-1) by 44%. flavogard.comnih.govnih.govresearchgate.netflavogard.comdarwin-nutrition.fr HAS-1 is a critical enzyme for the production of hyaluronic acid, a key molecule for maintaining skin hydration. nih.govflavogard.com

The same study also observed a noticeable, though not statistically significant, increase in the gene expression for collagen de novo synthesis, specifically for COL1A1 (by 29%) and COL1A2 (by 41%). karger.comflavogard.com These genes are responsible for producing type I collagen, the main structural protein in the skin. flavogard.com The combined effect of increased hyaluronic acid and collagen synthesis likely contributes to the observed improvements in skin hydration and elasticity. nih.govresearchgate.netscienceopen.com

Furthermore, this compound® has been shown to influence inflammatory pathways at the genetic level. It can inhibit the activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). cabidigitallibrary.orgnih.govThis compound.com By inhibiting NF-κB, this compound® can downregulate the expression of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). cabidigitallibrary.orgThis compound.com In human leukocytes, this compound® consumption led to a 78% decrease in COX-2 production and a 75.5% inhibition of 5-LOX gene expression after five days. This compound.com

Modulation of Insulin (B600854) Receptor Signaling Pathways in Preclinical Models

Preclinical research indicates that this compound® may modulate insulin receptor signaling pathways, suggesting a potential role in glucose metabolism. One of the key mechanisms identified is the inhibition of the enzyme alpha-glucosidase. frontiersin.org This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. By inhibiting alpha-glucosidase, this compound® can slow down the absorption of glucose, leading to a more gradual increase in blood sugar levels after a meal.

In addition to its effects on carbohydrate digestion, some studies suggest that this compound® may directly influence glucose uptake and insulin signaling. While the precise mechanisms are still under investigation, it is speculated that this compound® might improve insulin sensitivity, thereby enhancing the body's ability to utilize glucose effectively. However, it is important to note that in a study with diabetic rats, this compound® ingestion did not lead to a significant reduction in plasma glucose concentrations, indicating that its effects on blood sugar may be more complex and context-dependent. nih.gov Further research is needed to fully elucidate the direct interactions of this compound® with insulin receptors and the downstream signaling cascades.

Preclinical Research Models and in Vitro Study Systems

Cellular and Molecular Research Platforms

Human neuroblastoma SH-SY5Y cells are a commonly used in vitro model to study neurodegenerative diseases and the effects of oxidative stress on neuronal cells. nih.govfrontiersin.org Research has utilized these cells to investigate the protective effects of Pycnogenol against cytotoxicity induced by acrolein, a potent oxidative stressor. nih.govnih.gov

In these studies, SH-SY5Y cells were exposed to acrolein, which led to decreased cell viability, increased production of reactive oxygen species (ROS), and elevated levels of markers for protein and lipid damage. nih.gov Pre-treatment with this compound was found to significantly mitigate these harmful effects. nih.gov It attenuated acrolein-induced cytotoxicity, reduced protein and lipid damage, and decreased cell death. nih.gov The protective mechanism of this compound in this model is linked to its ability to modulate oxidative stress and increase intracellular levels of glutathione (B108866) (GSH), a critical antioxidant. nih.govresearchgate.net Specifically, this compound was shown to decrease ROS production and NADPH-oxidase activation. nih.gov

Model SystemInducer of Oxidative StressKey Findings with this compound TreatmentReported Mechanisms of Action
Human Neuroblastoma SH-SY5Y CellsAcroleinAttenuated cytotoxicity, protein damage, lipid peroxidation, and cell death. nih.govModulation of oxidative stress, increased glutathione (GSH) levels, decreased ROS production, and reduced NADPH-oxidase activation. nih.govnih.govresearchgate.net

B16 melanoma cells serve as a valuable in vitro model for investigating melanogenesis and the effects of various compounds on melanin (B1238610) production and oxidative stress. nih.govresearchgate.net Studies utilizing cultured B16 melanoma cells have explored the anti-melanogenic and antioxidant properties of this compound. nih.govresearchgate.net

Research has demonstrated that this compound inhibits tyrosinase activity and suppresses melanin biosynthesis in these cells. nih.govresearchgate.net The underlying mechanism for this effect is attributed to its potent antioxidant and free-radical scavenging properties. nih.gov Using electron spin resonance spectrometry, studies have shown that this compound effectively suppresses various reactive species, including superoxide (B77818), nitric oxide, and peroxynitrite, both in in vitro assays and within the B16 cells. nih.govresearchgate.net Furthermore, this compound treatment has been observed to increase the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), indicating an enhancement of the cellular antioxidant defense system. nih.govfrontiersin.orgnih.gov

Model SystemKey Bioactivities InvestigatedObserved Effects of this compoundProposed Mechanisms of Action
B16 Melanoma CellsMelanogenesis and Reactive SpeciesInhibited tyrosinase activity and suppressed melanin biosynthesis. nih.govresearchgate.netSuppression of reactive species (superoxide, nitric oxide, peroxynitrite) and upregulation of the reduced glutathione/oxidized glutathione ratio. nih.govresearchgate.netfrontiersin.orgnih.gov

Murine microglial cell lines, such as BV2 cells, are widely used to model neuroinflammation in vitro. frontiersin.orgdovepress.com Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate these cells and induce an inflammatory response, characterized by the release of pro-inflammatory mediators. frontiersin.orgmdpi.com

Studies have shown that this compound can attenuate the inflammatory response in LPS-stimulated BV2 microglia. nih.gov Pre-treatment with this compound was found to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels in a dose-dependent manner. nih.gov Furthermore, this compound significantly suppressed the LPS-induced production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgnih.govresearchgate.net The anti-inflammatory effects of this compound in this model are mediated in part through the inhibition of the NF-κB and AP-1 signaling pathways. nih.gov

Model SystemInflammatory StimulusKey Anti-inflammatory Effects of this compoundSignaling Pathways Implicated
Murine Microglial BV2 CellsLipopolysaccharide (LPS)Inhibited production of NO, iNOS, TNF-α, IL-6, and IL-1β. frontiersin.orgnih.govresearchgate.netInhibition of NF-κB and AP-1 activation. nih.gov

The BioMAP Diversity PLUS® Panel is a sophisticated in vitro platform that utilizes a variety of human primary cell types to model complex biological processes relevant to human diseases. nih.govchayon.co.kreurofinsdiscovery.com This system allows for the unbiased profiling of a compound's bioactivity across multiple cellular systems and biomarkers. nih.govcision.com

A comparative study using the BioMAP® Diversity PLUS® Panel assessed the bioactivity of this compound. cision.com The analysis, which included 12 cell-based models and measured 148 biomarkers, revealed that this compound exhibits significant anti-inflammatory, immunomodulatory, and tissue-remodeling activities. cision.comcision.com Specifically, it was shown to decrease the levels of inflammation-related biomarkers such as MCP-1, VCAM-1, and various interferons, while also modulating molecules involved in immune responses and tissue remodeling, like M-CSF and collagens. cision.com This platform provides a broad, systems-level view of the biological impact of this compound on human cells. cision.comcision.com

PlatformCell TypesKey Bioactivities of this compound IdentifiedSpecific Biomarkers Modulated
BioMAP Diversity PLUS® PanelMultiple human primary cell types modeling vascular biology, immune response, etc. nih.govcision.comAnti-inflammatory, immunomodulatory, and tissue remodeling activities. cision.comcision.comDecreased MCP-1, VCAM-1, I-TAC, ICAM-1, MIG, IP-10; modulated M-CSF, Collagen I, Collagen IV, MMP-1; increased IL-8, TF. cision.com

To investigate the potential effects of this compound on cancer cell proliferation, various human ovarian cell lines have been utilized. These include the benign cystadenoma cell line ML5TA, the malignant adenocarcinoma cell line TOV-21G, and the malignant teratocarcinoma cell line PA-1. aacrjournals.org

In vitro studies have demonstrated that this compound can selectively inhibit the growth of malignant ovarian cancer cells. aacrjournals.org When these cell lines were incubated with varying concentrations of this compound, a dose-dependent decrease in cell viability was observed for the malignant TOV-21G and PA-1 cells, while a slight increase was noted for the benign ML5TA cells. aacrjournals.org The most significant effect was seen in the PA-1 cells, where even low concentrations of this compound decreased viability. aacrjournals.org Further analysis using DAPI staining indicated that this compound induced apoptosis, or programmed cell death, in the malignant cell lines, with the highest levels of apoptosis detected in the PA-1 cells. aacrjournals.org

Cell LineCell TypeEffect of this compound on Cell ViabilityApoptotic Response
ML5TABenign cystadenoma aacrjournals.orgSlight dose-dependent increase aacrjournals.orgSignificantly lower than malignant cells aacrjournals.org
TOV-21GMalignant adenocarcinoma aacrjournals.orgDose-dependent decrease aacrjournals.orgSignificant apoptosis observed aacrjournals.org
PA-1Malignant teratocarcinoma aacrjournals.orgDose-dependent decrease (sensitive at low concentrations) aacrjournals.orgSignificantly higher apoptosis compared to other cell lines aacrjournals.org

The Franz diffusion cell is a standard in vitro tool used to study the percutaneous absorption of substances through the skin. xenometrix.ch This system typically employs excised human skin mounted between a donor and a receptor chamber, allowing for the measurement of a compound's penetration through the skin over time. xenometrix.chresearchgate.netuoa.gr

Studies using viable human skin in Franz diffusion cells have investigated the dermal bioavailability of this compound. researchgate.netuoa.gr When a solution containing this compound was applied to the skin surface, several of its smaller polyphenolic constituents were detected in the receptor fluid over a 12-hour period. researchgate.netnih.gov These absorbed compounds included catechin (B1668976), protocatechuic acid, gallic acid, p-hydroxybenzoic acid, and vanillin. researchgate.netuoa.gr These findings indicate that constituents of this compound can be absorbed by human skin, suggesting its suitability for topical applications. researchgate.netuoa.grnih.gov

In Vitro ModelSkin TypeApplicationDetected Constituents in Receptor FluidTime Frame
Franz Diffusion CellsViable Human Skin researchgate.netuoa.gr5% (w/v) this compound solution researchgate.netuoa.grGallic acid, protocatechuic acid, catechin, p-hydroxybenzoic acid, vanillin, and one unidentified constituent. researchgate.netuoa.grSamples taken at intervals up to 12 hours. researchgate.netuoa.gr

Erythrocyte Systems for Polyphenol Binding and Accumulation Studies

In vitro studies utilizing human erythrocytes, or red blood cells, have been instrumental in understanding the bioavailability and distribution of this compound's constituents and metabolites. Research has shown that while components like caffeic acid, ferulic acid, and taxifolin (B1681242) exhibit passive binding to red blood cells, a key bioactive metabolite, δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1), demonstrates significant accumulation within these cells. nutraingredients-usa.comcapes.gov.brnih.govnih.gov

This accumulation is not a simple passive process. Evidence strongly suggests a facilitated transport mechanism, likely involving the glucose transporter 1 (GLUT-1). capes.gov.brnih.gov This hypothesis is supported by several key findings. The uptake of M1 into erythrocytes is diminished at higher concentrations of M1 and in the presence of glucose, indicating a saturable, competitive transport system. capes.gov.brnih.gov Further supporting this is the structural similarity between M1 and α-D-glucose. capes.gov.br The use of transporter inhibitors also reduces the uptake of M1, reinforcing the concept of a transporter-mediated process. nih.govfrontiersin.org

The erythrocyte/plasma partitioning ratio for M1 was found to be more than tenfold higher than that of other tested this compound constituents, highlighting that red blood cells serve as a significant compartment for M1 distribution. nih.govfrontiersin.org This finding is crucial as it suggests that low plasma concentrations of M1 may not accurately reflect its total presence and availability in the body. nih.gov Once inside the erythrocyte, M1 can undergo further metabolism, including conjugation with glutathione, forming a novel adduct whose physiological role is still under investigation. capes.gov.brnih.gov

These in vitro erythrocyte models provide a valuable system for examining how this compound's metabolites are transported and stored in the body, offering insights into their systemic availability and potential mechanisms of action at the cellular level. nutraingredients-usa.com

Table 1: Binding and Accumulation of this compound® Components in Human Erythrocytes

Compound Binding/Accumulation Characteristic Proposed Mechanism
Caffeic Acid Passive Binding Diffusion
Ferulic Acid Passive Binding Diffusion
Taxifolin Passive Binding Diffusion

In Vivo Non-Human Animal Models

Rodent Models for Neuroprotection and Cognitive Function (e.g., Parkinson's Disease Models, Transient Forebrain Ischemia Models)

Rodent models have been pivotal in demonstrating the neuroprotective potential of this compound. In a gerbil model of transient forebrain ischemia, a condition that causes significant death of pyramidal neurons in the hippocampus, pretreatment with this compound offered potent protection. mdpi.com This protection manifested as attenuated memory deficits and the preservation of CA1 pyramidal neurons. mdpi.com The underlying mechanism appears to be linked to its antioxidative properties, as this compound treatment enhanced the immunoreactivity of antioxidant enzymes like superoxide dismutases and catalase, and reduced the generation of superoxide anion, RNA oxidation, and lipid peroxidation in pyramidal cells. mdpi.com

In rat models of traumatic brain injury (TBI), this compound has been shown to exert significant neuroprotective effects. researchgate.netkarger.comuky.edu It reduces oxidative stress by decreasing levels of protein carbonyls, lipid peroxides, and protein nitrations in the cortex and hippocampus. researchgate.net Furthermore, it mitigates the inflammatory response to trauma by lowering the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. researchgate.net Studies have demonstrated that this compound can spare synaptic proteins, both pre- and post-synaptic, from injury-related decline, suggesting it addresses multiple facets of TBI pathophysiology. uky.edu These protective effects were observed even when treatment was delayed for up to four hours post-injury. uky.edu

Animal models of neurodegenerative diseases have also been employed. In a Parkinson's disease model, mice treated with this compound showed a decrease in the number of dopaminergic D2 receptors and an increase in the levels of dopamine (B1211576) and its metabolites, indicating a modulatory effect on the dopaminergic system. researchgate.netThis compound.com Research using rodent models of Alzheimer's disease has shown that this compound can protect against beta-amyloid-induced apoptosis and attenuate DNA cleavage. darwin-nutrition.frfrontiersin.org

Table 2: Neuroprotective Effects of this compound® in Rodent Models

Model Animal Key Findings
Transient Forebrain Ischemia Gerbil Protected learning and memory; preserved CA1 pyramidal cells; enhanced antioxidant enzyme activity. mdpi.com
Traumatic Brain Injury (TBI) Rat Reduced oxidative stress and pro-inflammatory cytokines; spared synaptic proteins. researchgate.netuky.edu
Parkinson's Disease Mouse Decreased dopaminergic D2 receptors; increased dopamine levels. researchgate.netThis compound.com

Animal Models of Systemic Inflammation (e.g., Inflammatory Bowel Disease Models, Allergic Conjunctivitis Models)

The anti-inflammatory properties of this compound have been demonstrated in various animal models of systemic inflammation. In an experimental model of inflammatory bowel disease (IBD) in rats, this compound was found to significantly counteract inflammatory damage to the colon. darwin-nutrition.frThis compound.com This suggests a protective effect on the intestinal mucosa during inflammatory insults.

Murine Models of Pulmonary Inflammation (e.g., Asian Sand Dust-Induced Lung Injury)

Murine models have been effectively used to study the protective effects of this compound against pulmonary inflammation induced by environmental pollutants. In a mouse model of Asian sand dust (ASD)-induced lung injury, this compound administration significantly mitigated the inflammatory response. agriculturejournals.czresearchgate.netnih.govagriculturejournals.cz

The key findings from these studies include a significant decrease in the infiltration of inflammatory cells into the lung tissue of ASD-exposed mice. agriculturejournals.czresearchgate.netnih.gov This was accompanied by a marked reduction in the levels of pro-inflammatory mediators in the bronchoalveolar lavage fluid, including interleukin (IL)-1β, IL-6, and tumour necrosis factor-α (TNF-α). agriculturejournals.czresearchgate.netnih.govresearchgate.net

Furthermore, this compound was shown to suppress the levels of matrix-metalloproteinase (MMP)-9 in the lung tissue. agriculturejournals.czresearchgate.netresearchgate.net Since MMP-9 is a proteolytic enzyme involved in the degradation of the extracellular matrix and is associated with the development of inflammatory disorders, its suppression by this compound is a key mechanism in reducing ASD-induced pulmonary inflammation. agriculturejournals.cz Histological analysis of the lung tissue confirmed that this compound treatment suppressed the pathological changes associated with ASD exposure. agriculturejournals.czresearchgate.netnih.gov In a separate mouse model, this compound was also shown to hinder the progression of pulmonary fibrosis by inhibiting inflammatory responses in the lungs. researchgate.netnih.gov

Table 3: Effects of this compound® on a Murine Model of Asian Sand Dust-Induced Pulmonary Inflammation

Biomarker Effect of this compound® Treatment
Inflammatory Cell Infiltration Significantly Decreased agriculturejournals.czresearchgate.netnih.gov
Interleukin-1β (IL-1β) Significantly Decreased agriculturejournals.czresearchgate.netnih.govresearchgate.net
Interleukin-6 (IL-6) Significantly Decreased agriculturejournals.czresearchgate.netnih.govresearchgate.net
Tumour Necrosis Factor-α (TNF-α) Significantly Decreased agriculturejournals.czresearchgate.netnih.govresearchgate.net

Models for Metabolic and Organ-Specific Injury (e.g., Cisplatin-Induced Organ Injury, Diabetic Complication Models)

This compound has demonstrated protective effects in animal models of organ injury induced by toxins and metabolic disorders. In rat models of cisplatin-induced toxicity, a common side effect of chemotherapy, this compound offered significant protection to various organs.

Studies on cisplatin-induced hepatotoxicity revealed that this compound pretreatment mitigated liver damage. nih.gov This was evidenced by reduced serum aminotransferase levels and less severe histopathological alterations such as hepatocyte degeneration, necrosis, and vacuolation. nih.gov The protective mechanism is attributed to its ability to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes in the liver. nih.gov

Similarly, in models of cisplatin-induced cardiotoxicity, this compound was found to partially prevent myocardial damage. dergipark.org.tr It was shown to increase the activity of the antioxidant enzyme catalase in heart tissue. dergipark.org.tr In rats with cisplatin-induced uterine and ovarian damage, this compound administration reduced levels of the oxidant marker malondialdehyde (MDA) while increasing levels of antioxidants like superoxide dismutase (SOD) and total glutathione (tGSH). archivesofmedicalscience.com This suggests that this compound helps alleviate oxidative stress and inflammation in these reproductive tissues. archivesofmedicalscience.com Several flavonoids have shown similar protective effects against cisplatin-induced renal injury in rats and mice by mitigating histopathological alterations and reducing serum creatinine (B1669602) and blood urea (B33335) nitrogen. frontiersin.org

In animal models of diabetes, this compound has been shown to protect cardiac muscle from damage resulting from the condition. This compound.com

Table 4: Protective Effects of this compound® in Cisplatin-Induced Organ Injury Models (Rat)

Organ Pathological Findings in Cisplatin (B142131) Group Effects of this compound® Co-administration
Liver Increased serum aminotransferases, hepatocyte degeneration/necrosis. nih.gov Reduced liver enzymes, attenuated histopathological damage, inhibited lipid peroxidation. nih.gov
Heart Increased serum troponin I. dergipark.org.tr Increased catalase activity, partially prevented myocardial damage. dergipark.org.tr

Animal Models for Periodontal Inflammation

The efficacy of this compound in mitigating periodontal inflammation has been investigated in rodent models. In a rat model where periodontitis was induced by oral infection with Porphyromonas gingivalis, administration of this compound significantly reduced alveolar bone resorption, a key feature of the disease. nih.gov

The protective mechanisms appear to be multifaceted. This compound exhibited direct antibacterial activity, reducing the number of viable P. gingivalis cells. nih.gov It also inhibited the adhesion and invasion of the bacteria into epithelial cells. nih.gov

Beyond its antibacterial effects, this compound directly influenced the cellular processes driving bone loss. In vitro experiments using purified osteoclasts showed that this compound inhibited their formation and induced apoptosis in mature osteoclasts. nih.gov By suppressing osteoclastogenesis and exhibiting antibacterial properties, this compound demonstrates potential as a therapeutic agent for inflammatory bone diseases like periodontitis. nih.gov These findings in animal models are consistent with human trials where this compound supplementation led to significant reductions in inflammatory biomarkers such as matrix metalloproteinase-8 (MMP-8) and interleukin-6 (IL-6). mdpi.com

Models for Anti-Fibrotic Efficacy

Preclinical and in vitro research has utilized various models to investigate the anti-fibrotic potential of this compound®. These studies explore its effects on key pathological processes in the development of fibrosis across different organ systems, including the lungs, liver, and heart. The primary mechanisms observed involve the modulation of inflammatory responses and the inhibition of critical signaling pathways that lead to the excessive deposition of extracellular matrix proteins.

Pulmonary Fibrosis Models

Animal models have been instrumental in demonstrating the effects of this compound® on lung fibrosis.

In a mouse model where pulmonary fibrosis was induced by polyhexamethylene guanidine (B92328) (PHMG), treatment with this compound® was found to hinder the progression of fibrosis by inhibiting inflammatory responses. nih.govresearchgate.net Histopathological analysis revealed reduced inflammation and fibrosis in the lungs of the this compound®-treated group. nih.gov The treatment attenuated the PHMG-induced increase in inflammatory cytokines and fibrosis-related factors in a dose-dependent manner. nih.govresearchgate.net

Table 1: Effect of this compound® on Inflammatory and Fibrotic Markers in PHMG-Induced Pulmonary Fibrosis Mouse Model Data derived from enzyme-linked immunosorbent assay (ELISA), western blotting, and PCR analyses. nih.govresearchgate.net

Marker TypeMarkerObserved Effect of this compound® Treatment
Inflammatory Cytokines Tumor Necrosis Factor-α (TNF-α)Attenuated Increase
Interleukin-6 (IL-6)Attenuated Increase
Interleukin-1β (IL-1β)Attenuated Increase
Fibrosis-Related Factors Transforming Growth Factor-β1 (TGF-β1)Attenuated Increase
Collagen Type I Alpha 1 Chain (COL1A1)Attenuated Increase
Alpha-Smooth Muscle Actin (α-SMA)Attenuated Increase
Matrix Metalloproteinase-9 (MMP-9)Attenuated Increase

Another model utilized mice exposed to cigarette smoke (CS) and lipopolysaccharide (LPS) to induce a fibrotic response. nih.gov This exposure resulted in the activation of the Transforming Growth Factor-β1 (TGF-β1)/Smad family member 2/3 signaling pathway, a key driver in fibrosis. nih.gov Treatment with this compound® was shown to effectively suppress this signaling pathway, leading to a reduction in the expression of fibrotic mediators. nih.govagriculturejournals.cz

Table 2: Effect of this compound® on TGF-β1/Smad Signaling in CS+LPS-Induced Fibrotic Response Mouse Model Data derived from western blot analysis. nih.gov

Signaling Pathway ComponentObserved Effect of this compound® Treatment
TGF-β1 Suppressed Activation
p-Smad 2/3 Suppressed Activation
Collagen I Decreased Expression

Hepatic Fibrosis Models

The anti-fibrotic efficacy of this compound® has also been studied in the context of liver disease. In a rat model of non-alcoholic steatohepatitis (NASH) induced by a methionine-choline deficient (MCD) high-fat diet, this compound® demonstrated protective effects. researchgate.net Histopathological analyses of liver tissues showed that supplementation with this compound® prevented hepatic macrovesicular steatosis and fibrosis. researchgate.net These findings suggest that this compound® may delay the progression of fatty liver to fibrosis. researchgate.net

Table 3: Effect of this compound® on Biochemical and Histopathological Markers in a NASH-Induced Liver Damage Rat Model Data derived from biochemical and histopathological analyses. researchgate.net

ParameterMarkerObserved Effect of this compound® Treatment
Biochemical Serum Alanine Aminotransferase (ALT)Significantly Decreased Level
Liver TriglycerideSignificantly Decreased Level
Histopathological Hepatic Macrovesicular SteatosisPrevented
Hepatic FibrosisPrevented

Cardiac Fibrosis Models

The potential of this compound® to mitigate cardiac fibrosis has been investigated in preclinical models of chemically induced cardiotoxicity. In a study involving rats with methotrexate-induced toxicity, this compound® administration successfully ameliorated oxidative damage and reduced inflammatory responses and histological markers of damage in heart tissue. researchgate.netmdpi.com The treatment attenuated the deterioration effects of methotrexate (B535133) on the heart in a dose-dependent manner. mdpi.com

A separate study using a gentamicin-induced cardiac damage model in rats found that this compound® reduced levels of pentraxin-3 (PTX-3) and malondialdehyde (MDA), indicating a protective effect on heart tissue. dergipark.org.tr

Table 4: Effect of this compound® on Markers of Inflammation and Apoptosis in Methotrexate-Induced Cardiotoxicity Rat Model Data derived from biochemical and immunohistochemical analyses. mdpi.com

Marker TypeMarkerObserved Effect of this compound® Treatment
Inflammatory Nuclear factor-kappa B (NF-κB)Significantly Decreased Level
Tumor Necrosis Factor-α (TNF-α)Significantly Decreased Level
Apoptotic Caspase-3Decreased Expression
p53Decreased Expression

Structure Activity Relationships and Biotransformation in Biological Systems

Influence of Phenolic Structure on Antioxidant and Biological Activities

The therapeutic properties of Pycnogenol®, particularly its potent antioxidant effects, are largely dictated by the specific arrangement of its phenolic components. researchgate.net These compounds, which include monomers like catechin (B1668976) and epicatechin, as well as condensed procyanidins, possess chemical structures optimized for neutralizing free radicals. researchgate.netacademicjournals.org

The core of this compound's® antioxidant capacity lies in the phenolic hydroxyl (-OH) groups attached to the aromatic rings of its flavonoid constituents. researchgate.netffhdj.com These groups can donate a hydrogen atom to quench reactive oxygen and nitrogen species, forming a stable phenoxyl radical in the process. researchgate.netffhdj.com The antioxidant efficiency is significantly influenced by the number and position of these hydroxyl groups. ffhdj.com Specifically, an ortho-dihydroxy arrangement, also known as a catechol group, in the B-ring of the flavonoid structure is a key determinant of high antioxidant activity. mdpi.com

This compound® is rich in procyanidins, which are polymers of catechin and epicatechin units (flavan-3-ols). academicjournals.orgnih.gov The radical-scavenging ability of these procyanidins increases with the number of flavan-3-ol (B1228485) units in the polymer chain. academicjournals.org Oligomers consisting of five to seven of these units are major constituents of the extract. academicjournals.orgcaldic.com This polymeric nature, combined with the abundance of hydroxyl groups, allows for synergistic antioxidant effects, making the whole extract more potent than its individual purified components. nih.govnih.gov

Biotransformation Pathways and Metabolite Formation

Upon ingestion, the constituents of this compound® undergo extensive metabolism, a process that is crucial for their absorption and the exertion of their systemic biological effects. This biotransformation involves both the gut microbiota and the body's own metabolic machinery in the intestines and liver. nih.govfrontiersin.org

While smaller phenolic compounds like caffeic acid, ferulic acid, catechin, and taxifolin (B1681242) are readily absorbed in the small intestine, the larger procyanidin (B600670) oligomers and polymers are not. nih.govfrontiersin.orgfrontiersin.org These larger molecules travel to the large intestine, where they are broken down by the resident gut microbiota. nih.govfrontiersin.org This microbial action transforms the complex procyanidins into smaller, more bioavailable phenolic compounds. researchgate.net

A key and well-studied class of metabolites produced through this process is the phenyl-γ-valerolactones. frontiersin.orgmdpi.com Specifically, the microbial breakdown of catechin and procyanidin units leads to the formation of δ-(3,4-dihydroxyphenyl)-γ-valerolactone . nih.govresearchgate.netresearchgate.net This and other related valerolactones are then absorbed from the colon into the bloodstream, appearing in plasma approximately 8-10 hours after ingestion. frontiersin.org The formation of these bioactive metabolites is a critical step, as they are considered to be major contributors to the systemic anti-inflammatory and antioxidant effects observed after this compound® consumption. researchgate.netresearchgate.net

Once the original constituents and their microbial metabolites are absorbed, they undergo further metabolism, primarily in the cells of the intestinal wall (enterocytes) and the liver (hepatocytes). nih.gov These reactions are categorized into Phase I and Phase II metabolism. openaccessjournals.comwikipedia.org

Phase I Reactions: These reactions, often catalyzed by the Cytochrome P450 (CYP) enzyme system, introduce or expose functional groups (like hydroxyl groups) on the polyphenol molecules. nih.govopenaccessjournals.com Studies have shown that this compound® can modulate the activity of various CYP enzymes, which has implications for its metabolic pathway and potential interactions. llu.edu For instance, in vitro and in non-human models, this compound® has been shown to inhibit or enhance the activity of specific CYP isoforms like CYP1A2, CYP2B1, and CYP2C6. llu.edu

Phase II Reactions: Following Phase I, the modified compounds undergo Phase II conjugation reactions. nih.govopenaccessjournals.com In this step, endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) are attached to the phenolic compounds. nih.govwikipedia.org This process significantly increases their water solubility, facilitating their elimination from the body, primarily through urine. nih.govopenaccessjournals.com After this compound® intake, a high degree of conjugation is observed for its constituents and metabolites. For example, taxifolin, ferulic acid, and δ-(3,4-dihydroxyphenyl)-γ-valerolactone are almost completely conjugated (>90%), while catechin shows a lower degree of conjugation (around 55%). nih.gov

Gut Microbial Metabolism of Procyanidins to Bioavailable Derivatives (e.g., δ-(3,4-dihydroxyphenyl)-γ-valerolactone)

Distribution and Bioavailability of this compound® Constituents and Metabolites in Non-Human Systems

The absorbed constituents and metabolites of this compound® are distributed throughout the body via the bloodstream, reaching various tissues and biological fluids where they can exert their effects. nih.govfrontiersin.org

Research, including in vitro models and studies in patients, has confirmed the presence of this compound® components and their metabolites in several biological compartments beyond just blood serum. nih.govfrontiersin.orgresearchgate.net These include:

Blood Cells: Constituents like catechin and taxifolin have been found to reside primarily within blood cells. mdpi.com The bioactive metabolite δ-(3,4-dihydroxyphenyl)-γ-valerolactone has been shown to accumulate within red blood cells, with evidence suggesting a facilitated uptake possibly via GLUT-1 transporters. researchgate.netplos.org This accumulation within cells could be a key aspect of its mechanism of action.

Synovial Fluid: In patients with osteoarthritis, key compounds have been detected in the synovial fluid of the knee joint following this compound® intake. nih.govmdpi.comisrctn.com Notably, caffeic acid, ferulic acid, and the microbial metabolite δ-(3,4-dihydroxyphenyl)-γ-valerolactone showed preferential distribution into the synovial fluid compared to serum. nih.govfrontiersin.orgmdpi.com

Saliva: Various constituents, including caffeic acid, ferulic acid, and the metabolite δ-(3,4-dihydroxyphenyl)-γ-valerolactone, have also been detected in saliva after supplementation, indicating broad distribution. nih.govfrontiersin.orgresearcher.life

This wide distribution to different biological compartments underscores the bioavailability of this compound's® active compounds and provides a basis for its diverse range of observed biological effects. nih.govnih.gov

Research Findings on this compound® Metabolites

Metabolite/ConstituentBiological Compartment DetectedKey FindingSource Index
δ-(3,4-dihydroxyphenyl)-γ-valerolactonePlasma, Urine, Blood Cells, Synovial Fluid, SalivaA major microbial metabolite formed from procyanidins; accumulates in red blood cells and shows preferential distribution to synovial fluid. nih.govfrontiersin.orgresearchgate.netmdpi.com
CatechinPlasma, Blood Cells, Synovial FluidReadily absorbed monomer that also shows prolonged plasma levels due to microbial release from procyanidins. Primarily resides in blood cells. nih.govfrontiersin.orgmdpi.com
TaxifolinPlasma, Urine, Blood Cells, Synovial FluidAbsorbed constituent that is highly conjugated (>90%) and resides mainly in blood cells. nih.govresearchgate.netmdpi.com
Ferulic AcidPlasma, Urine, Blood Cells, Synovial Fluid, SalivaReadily absorbed phenolic acid that shows preferential distribution into synovial fluid compared to serum. nih.govmdpi.comresearcher.life
Caffeic AcidPlasma, Blood Cells, Synovial Fluid, SalivaAbsorbed phenolic acid with the highest concentrations found in synovial fluid in one study. nih.govmdpi.comresearcher.life

Academic Research Gaps and Future Directions

Elucidation of Novel Molecular Targets and Signaling Pathways

Current research has identified several signaling pathways modulated by Pycnogenol®, primarily related to its anti-inflammatory and antioxidant effects. frontiersin.org Network pharmacology studies have suggested that its anti-inflammatory properties may be exerted through the IL-17 and TNF signaling pathways. frontiersin.org Key molecular targets identified include IL-6, TNF, MMP9, IL-1B, AKT1, IFNG, CXCL8, NFKB1, CCL2, IL-10, and PTGS2. frontiersin.org In the context of cancer research, this compound® has been shown to impact the VEGF/FGF signaling pathways, which are crucial for angiogenesis. nih.gov Furthermore, it may modulate the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis. nih.gov

However, a comprehensive understanding of all the molecular targets and signaling cascades affected by this compound®'s diverse constituents is still lacking. Future investigations should aim to uncover novel molecular interactions to provide a more complete picture of its pleiotropic effects. For instance, while its influence on transcription factors like NF-κB is known, its interaction with other ligand-dependent transcription factors such as aryl hydrocarbon receptors or peroxisome proliferator-activated receptors warrants deeper exploration. frontiersin.org

Comprehensive Profiling of Bioactive Metabolites Using Advanced Analytical Techniques

The bioavailability of this compound®'s components is a critical aspect of its efficacy. Studies have identified several metabolites in human plasma and other bodily fluids after consumption, including catechin (B1668976), caffeic acid, ferulic acid, taxifolin (B1681242), and the microbially-derived metabolite δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1). frontiersin.orgnih.gov Advanced analytical techniques like liquid chromatography coupled to tandem mass spectrometry (LC-ESI/MS/MS) have been instrumental in detecting and quantifying these compounds in serum, blood cells, and synovial fluid. researchgate.net

Despite these advances, it is acknowledged that only a limited number of bioactive metabolites have been identified so far. frontiersin.org Future research should leverage more sophisticated analytical methods, such as high-resolution mass spectrometry and metabolomics approaches, to create a comprehensive profile of all active metabolites. This will help in understanding the full spectrum of compounds responsible for the observed physiological effects and their distribution in various tissues. frontiersin.org

Identified MetaboliteLocation DetectedAnalytical Technique
CatechinPlasma, Serum, Blood Cells, Synovial FluidLC-ESI/MS/MS, HPLC
Caffeic acidPlasma, Serum, Synovial Fluid, SalivaLC-ESI/MS/MS, HPLC
Ferulic acidPlasma, Serum, Blood Cells, Synovial FluidLC-ESI/MS/MS, HPLC
TaxifolinPlasma, Serum, Blood Cells, Synovial Fluid, SalivaLC-ESI/MS/MS, HPLC
δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1)Plasma, Blood Cells, Synovial Fluid, SalivaLC-ESI/MS/MS, HPLC
Gallic acidSalivaNot specified
p-Coumaric acidSalivaNot specified
Protocatechuic acidSalivaNot specified

Advanced In Vitro and In Vivo Preclinical Model Development

The majority of preclinical research on this compound® has utilized established in vitro cell lines and conventional animal models to investigate its mechanisms of action. nih.govresearchgate.net For example, studies have used breast cancer cell lines (MCF-7) to explore its anti-cancer effects and LPS-induced BV2 cells to study its anti-inflammatory properties. nih.govnih.gov Animal models have been employed to assess its protective effects against methotrexate-induced toxicity in various organs. nih.gov

While informative, these models may not fully replicate the complexity of human physiology and disease. nih.gov There is a need for the development and application of more advanced preclinical models. This includes three-dimensional (3D) cell cultures, organ-on-a-chip technology, and genetically engineered animal models that more accurately mimic human diseases. Such models would provide more predictive data on the efficacy and molecular mechanisms of this compound® before proceeding to human clinical trials.

Exploration of Genetic and Epigenetic Modulations by this compound® Constituents

Preliminary evidence suggests that the constituents of this compound® may influence gene expression and epigenetic modifications. spandidos-publications.com Flavonoids, a major class of compounds in this compound®, are known to modulate epigenetic processes by affecting DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). frontiersin.org Epigenetic changes, which are reversible and influenced by environmental factors like diet, play a crucial role in the pathogenesis of chronic diseases. nih.gov Research has shown that this compound® can alter the expression of numerous genes involved in pathways such as apoptosis and cell adhesion. spandidos-publications.com

However, the specific epigenetic mechanisms, such as DNA methylation and histone modifications, that are modulated by individual and combined constituents of this compound® are not well understood. Future research should focus on genome-wide analysis of epigenetic marks in response to this compound® treatment to identify specific genes and pathways that are regulated. This could provide insights into its long-term effects on health and disease prevention. frontiersin.orgnih.gov

Application of High-Throughput Methodologies and Nutrigenomics Approaches for Mechanistic Discovery

Recent preliminary studies have started to use high-throughput methodologies and nutrigenomics to gain new insights into the molecular mechanisms of this compound®. researchgate.net Nutrigenomics investigates the complex relationship between nutritional components, the genome, and health, utilizing "omics" technologies like transcriptomics, proteomics, and metabolomics. premierscience.com Microarray analyses have already identified significant changes in the expression of over a thousand genes in response to this compound® intake. spandidos-publications.com Network pharmacology, another high-throughput approach, has been used to predict anti-inflammatory targets and pathways. frontiersin.org

The full potential of these technologies in studying this compound® has yet to be realized. A more systematic application of high-throughput screening and multi-omics approaches is needed to comprehensively map the gene-nutrient interactions of this compound®'s components. This will facilitate a deeper understanding of its mechanisms of action on a systems level and could lead to more personalized nutritional strategies. premierscience.com

High-Throughput ApproachApplication to this compound® ResearchKey Findings/Potential
Network Pharmacology Identification of anti-inflammatory components and mechanisms.Predicted IL-17 and TNF signaling pathways as key anti-inflammatory routes. Identified core protein targets like IL6, TNF, and MMP9. frontiersin.orgnih.gov
Microarray Analysis Analysis of gene expression changes after this compound® intake.Identified expression changes in 1,128 genes, with significant over-representation in apoptosis, MAPK signaling, and metabolic pathways. spandidos-publications.com
Nutrigenomics Understanding how this compound® constituents interact with the genome to influence health.Preliminary studies suggest this approach can provide new insights into the molecular mechanisms of its biological activity. researchgate.net

Investigation into Synergistic and Antagonistic Interactions Among this compound® Constituents at a Molecular Level

The molecular basis for these synergistic and potentially antagonistic interactions is not yet clear. Future research should systematically investigate the interactions between the various constituents of this compound® at the molecular level. This could involve studying their combined effects on specific enzymes, receptors, and signaling pathways. Understanding these interactions is crucial for optimizing the formulation and application of this compound® for various health benefits. Some studies have begun to explore the synergistic effects of this compound® with other compounds, such as coenzyme Q10 for cardiovascular health or cisplatin (B142131) in cancer therapy, highlighting the importance of combination effects. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the primary biological mechanisms underlying Pycnogenol’s antioxidant and anti-inflammatory effects?

  • Methodology : Standardized assays (e.g., DPPH/FRAP for antioxidant activity, ELISA for cytokine profiling) and in vitro models (e.g., LPS-stimulated macrophages) are used to isolate mechanisms. This compound’s procyanidins and phenolic acids modulate redox-sensitive pathways (e.g., NF-κB, COX-2 suppression) . Dose-response studies in rodent models further validate these effects, with gastric tissue protection observed at 10–100 mg/kg doses .

Q. How do experimental designs for this compound studies typically address dosage standardization across preclinical and clinical research?

  • Methodology : Preclinical trials often use 10–200 mg/kg/day in rodent models, while human trials range from 50–300 mg/day, adjusted for bioavailability. Studies like the 12-week trial on postmenopausal women (3 × 25 mg/day) highlight the need for stratified dosing based on pharmacokinetic profiles .

Q. What are common methodological limitations in open-label this compound studies, particularly in dermatological research?

  • Methodology : Open-label designs (e.g., melasma studies) risk bias due to subjective efficacy assessments (e.g., patient-reported pigmentation changes). Blinded protocols with objective biomarkers (e.g., tyrosinase activity, mRNA levels of melanogenesis genes) are recommended to improve rigor .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s blood pressure effects across heterogeneous clinical trials?

  • Methodology : Meta-analytic approaches (e.g., random-effects models) account for variability in study duration, comorbidities, and co-interventions. Subgroup analyses reveal significant SBP reduction (-3.22 mmHg) in trials combining this compound with antihypertensives, suggesting synergistic effects . Sensitivity analyses should address confounding factors like baseline BP and sample size disparities.

Q. What molecular evidence supports this compound’s dual role in enhancing collagen synthesis and inhibiting UV-induced hyperpigmentation?

  • Methodology : Transcriptomic profiling (RT-PCR, RNA-seq) of human skin biopsies shows this compound upregulates hyaluronic acid synthase-1 and collagen genes while suppressing MITF and tyrosinase-related protein 1. Mechanistic studies using AHR antagonists suggest this compound may block UV-induced AHR activation, linking antioxidant properties to gene regulation .

Q. How can methodological variability in ADHD trials (e.g., placebo vs. MPH comparisons) be standardized to assess this compound’s cognitive benefits?

  • Methodology : Adaptive trial designs with crossover arms (e.g., this compound vs. methylphenidate vs. placebo) and standardized endpoints (e.g., Conners’ Rating Scales, urinary catecholamines) improve comparability. Stratification by oxidative stress biomarkers (e.g., lipid peroxidation) may identify responsive subgroups .

Q. What experimental frameworks (e.g., PICOT, FINER) are optimal for designing this compound studies targeting chronic inflammation?

  • Methodology : The PICOT framework (Population: rheumatoid arthritis patients; Intervention: 150 mg/day this compound; Comparison: NSAIDs; Outcome: CRP reduction; Time: 24 weeks) ensures specificity. FINER criteria (Feasible, Novel, Ethical, Relevant) prioritize studies addressing gaps in COX-1/COX-2 modulation .

Data Contradiction and Synthesis

Q. Why do some studies report negligible effects of this compound on diastolic blood pressure (DBP), despite overall meta-analytic significance?

  • Analysis : Heterogeneity in trial duration explains discrepancies: DBP reduction (-1.91 mmHg) is significant only in studies >12 weeks. Shorter trials may fail to capture cumulative effects, emphasizing the need for longitudinal designs .

Q. How do in vitro findings on this compound’s melanogenesis inhibition translate inconsistently to clinical outcomes in hyperpigmentation?

  • Analysis : In vitro models (e.g., B16 melanoma cells) use supraphysiological doses (50–200 µM), whereas human trials apply lower systemic concentrations. Pharmacodynamic modeling suggests topical delivery or higher oral doses may bridge this efficacy gap .

Methodological Recommendations

  • For Mechanistic Studies : Combine omics approaches (transcriptomics/proteomics) with functional assays (e.g., siRNA knockdown of AHR) to validate this compound’s molecular targets .
  • For Clinical Trials : Use adaptive designs and prespecified subgroup analyses to address population heterogeneity. Incorporate biomarkers (e.g., 8-OHdG for oxidative stress) as secondary endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.